5-(2-Fluoroethyl)-2'-deoxyuridine

Vue d'ensemble

Description

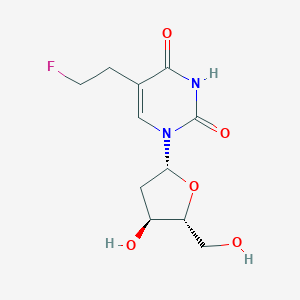

5-(2-Fluoroethyl)-2’-deoxyuridine is a synthetic nucleoside analog that incorporates a fluorine atom into its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethyl)-2’-deoxyuridine typically involves the fluorination of a precursor molecule. One common method is the nucleophilic substitution reaction where a suitable leaving group on the precursor is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Fluoroethyl)-2’-deoxyuridine may involve a multi-step synthesis starting from commercially available starting materials. The process includes the protection of functional groups, selective fluorination, and subsequent deprotection to yield the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Fluoroethyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various uracil derivatives, dihydro analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antiviral Activity

FEU has shown promising antiviral activity against various viruses, particularly Herpes Simplex Virus (HSV) types 1 and 2, and Varicella Zoster Virus (VZV). Research indicates that the addition of fluorine enhances its efficacy as an antiviral agent by allowing it to be incorporated into viral DNA, leading to chain termination and inhibition of replication .

Anticancer Properties

FEU is being investigated for its potential as an anticancer agent. It can interfere with DNA synthesis in cancer cells, similar to other nucleoside analogs. Its unique structure allows for selective targeting of cancerous cells, which may improve therapeutic outcomes compared to traditional chemotherapeutics like 5-Fluorouracil .

Case Study 1: Antiviral Efficacy

A study demonstrated that FEU derivatives exhibited superior antiviral activity compared to traditional nucleoside analogs against HSV and VZV. The fluorinated compounds were shown to effectively inhibit viral replication in vitro, suggesting their potential for therapeutic use in viral infections.

Case Study 2: Cancer Treatment

In clinical trials involving patients with advanced colorectal cancer previously treated with chemotherapy, FEU was administered alongside leucovorin. Although the overall response rate was modest, some patients exhibited partial responses, indicating that FEU may have utility in specific patient populations resistant to standard therapies .

Mécanisme D'action

The mechanism of action of 5-(2-Fluoroethyl)-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets DNA polymerase enzymes and interferes with their function, leading to the termination of DNA chain elongation.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: Another fluorinated nucleoside analog used in cancer therapy.

2’-Fluoro-2’-deoxyuridine: Similar structure but with the fluorine atom at a different position.

5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of fluorine.

Uniqueness

5-(2-Fluoroethyl)-2’-deoxyuridine is unique due to the specific positioning of the fluorine atom, which enhances its stability and bioavailability compared to other nucleoside analogs. This positioning also allows for selective targeting of viral and cancerous cells, making it a promising candidate for therapeutic applications.

Activité Biologique

5-(2-Fluoroethyl)-2'-deoxyuridine (5-FEDU) is a nucleoside analog derived from 2'-deoxyuridine, featuring a fluorinated ethyl group at the 5-position of the uracil base. This modification enhances its biological activity, particularly as an antiviral and antitumor agent. The following sections detail its mechanisms of action, biological activities, and relevant research findings.

5-FEDU exerts its biological effects primarily through two mechanisms:

-

Antiviral Activity :

- 5-FEDU has shown potential as an antiviral agent, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). Its mechanism involves incorporation into viral DNA, leading to chain termination and inhibition of viral replication.

- The compound's efficacy against various viruses indicates its potential for broader applications in antiviral therapies.

-

Antitumor Activity :

- The compound acts as an inhibitor of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. By forming a complex with TS, 5-FEDU prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), thereby depleting dTMP levels and hindering DNA synthesis in rapidly dividing cells such as cancer cells .

- Preliminary studies have demonstrated activity against cancer cell lines derived from colon, breast, and ovarian cancers, suggesting its potential as an anticancer agent.

Antiviral Studies

Research indicates that 5-FEDU exhibits significant antiviral properties:

- Efficacy Against HSV : In vitro studies have shown that 5-FEDU can inhibit HSV replication effectively. For example, it demonstrated an IC50 value comparable to established antiviral agents .

- Mechanism Insights : The incorporation of 5-FEDU into viral DNA disrupts replication processes, making it a candidate for further development in antiviral drug formulations.

Antitumor Studies

The antitumor potential of 5-FEDU has been explored extensively:

- Cell Line Activity : Studies have reported that 5-FEDU shows cytotoxic effects on various cancer cell lines with IC50 values indicating significant potency .

- Selectivity : There is evidence suggesting that fluorination enhances selectivity towards tumor cells compared to non-cancerous cells, which may improve therapeutic outcomes while reducing side effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-FEDU, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Fluoro-2'-deoxyuridine | Fluorinated at position 5 | Established antitumor agent |

| 5-(Hydroxyethyl)-2'-deoxyuridine | Hydroxyethyl group instead of fluoroethyl | Different biological activity profile |

| 5-(Bromomethyl)-2'-deoxyuridine | Bromomethyl group | Potentially different reactivity |

| 5-(Ethyl)-2'-deoxyuridine | Ethyl group without fluorination | Less potent than the fluorinated analog |

| 5-(Trifluoroethyl)-2'-deoxyuridine | Trifluoroethyl group | Enhanced lipophilicity and potential activity |

The modifications in 5-FEDU not only enhance its interaction with biological targets but also contribute to its distinctive pharmacological profile.

Case Studies and Research Findings

Several studies have underscored the biological activity of 5-FEDU:

- A study published in Molecular Pharmacology highlighted the compound's ability to inhibit TS effectively, leading to decreased proliferation in cancer cell lines.

- Another investigation focused on the antiviral properties against CMV and HSV, demonstrating significant reduction in viral load upon treatment with 5-FEDU .

These findings indicate that while further research is necessary to fully elucidate the clinical efficacy and safety profiles of 5-FEDU, its unique properties make it a promising candidate for both antiviral and anticancer therapies.

Propriétés

IUPAC Name |

5-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQCEKLDQAQFI-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910598 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108008-61-3 | |

| Record name | 5-(2-Fluoroethyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of fluorine atoms in FEDU and its analogs impact their antiviral activity against herpesviruses?

A1: Research indicates that the addition of fluorine atoms, particularly at the 2' position of the arabinose sugar and the 2-position of the ethyl side chain, significantly enhances antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2, and Varicella Zoster Virus (VZV) []. For instance, FEFAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-fluoroethyl)-1H,3H- pyrimidine-2,4-dione), containing fluorine at both positions, demonstrated the most potent antiviral activity against all three viruses compared to FEDU or CEFAU (5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-1H,3H-pyr imidine- 2,4-dione) []. While the exact mechanism is not fully elucidated in the provided research, this enhanced activity is likely linked to alterations in nucleoside conformation, affecting its binding affinity to viral enzymes or incorporation into viral DNA.

Q2: What challenges were encountered during the synthesis of FEDU and its analogs, and how were they addressed?

A2: One challenge was achieving a desirable ratio of β to α anomers during the glycosylation step in the synthesis of FEDU analogs []. Researchers observed varying β/α ratios depending on the reaction conditions and protecting groups used. For example, using 3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-erythro-pentofuranosyl chloride as the sugar moiety with N,O-bis(trimethylsilyl)trifluoroacetimide as a silylating reagent yielded a slightly improved β/α ratio (>2:1) for the synthesis of compound 14, a 4-O-methyl protected FEDU analog []. Additionally, nucleophilic fluorination of a key tosylate precursor yielded not only the desired fluorinated product but also a significant amount of an unexpected chloro-substituted product []. This highlights the need for careful optimization of reaction conditions to achieve high yields and purity of the target fluorinated nucleoside analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.